molecular formula C21H16FN3O2S B11063790 17-[2-(4-fluorophenyl)-2-oxoethyl]-7-thia-3,9,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),8,11,13,15-pentaen-2-one

17-[2-(4-fluorophenyl)-2-oxoethyl]-7-thia-3,9,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),8,11,13,15-pentaen-2-one

Cat. No.: B11063790
M. Wt: 393.4 g/mol
InChI Key: WNQGZUUQLCIYCE-UHFFFAOYSA-N
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Description

  • This compound is a complex heterocyclic molecule with a unique structure. Let’s break it down:
    • The core structure consists of a seven-membered ring containing three nitrogen atoms (triazatetracycloheptadeca) fused with a five-membered ring (pentaenone).
    • The 4-fluorophenyl group is attached to one of the nitrogen atoms.
    • The 2-oxoethyl group bridges the two rings.
    • The sulfur atom (thia) is part of the seven-membered ring.
  • Overall, this compound exhibits intriguing structural features that make it interesting for further study.
  • Preparation Methods

  • Chemical Reactions Analysis

      Oxidation: The carbonyl group (2-oxoethyl) can undergo oxidation reactions.

      Reduction: Reduction of the carbonyl group or other functional groups may be possible.

      Substitution: The fluorophenyl group can participate in substitution reactions.

      Common Reagents and Conditions:

      Major Products: These reactions can yield various derivatives, including substituted analogs.

  • Scientific Research Applications

      Chemistry: Investigate its reactivity, stability, and potential as a building block for more complex molecules.

      Biology: Explore its interactions with biological macromolecules (e.g., proteins, DNA).

      Medicine: Assess its pharmacological properties (e.g., anticancer, antimicrobial).

      Industry: Evaluate its use in materials science (e.g., organic electronics, sensors).

  • Mechanism of Action

    • The compound’s mechanism of action depends on its specific targets.
    • Potential targets could include enzymes, receptors, or cellular pathways.
    • Further research is needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

      Similar Compounds:

      Uniqueness: The compound stands out due to its specific arrangement of rings, functional groups, and substitution patterns.

    Remember that further research and experimentation are essential to fully understand this compound’s properties and applications

    Properties

    Molecular Formula

    C21H16FN3O2S

    Molecular Weight

    393.4 g/mol

    IUPAC Name

    17-[2-(4-fluorophenyl)-2-oxoethyl]-7-thia-3,9,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),8,11,13,15-pentaen-2-one

    InChI

    InChI=1S/C21H16FN3O2S/c22-14-8-6-13(7-9-14)17(26)12-25-16-5-2-1-4-15(16)18-19(25)20(27)24-10-3-11-28-21(24)23-18/h1-2,4-9H,3,10-12H2

    InChI Key

    WNQGZUUQLCIYCE-UHFFFAOYSA-N

    Canonical SMILES

    C1CN2C(=O)C3=C(C4=CC=CC=C4N3CC(=O)C5=CC=C(C=C5)F)N=C2SC1

    Origin of Product

    United States

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